(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide
Description
Propriétés
IUPAC Name |
(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(16-8-12-24-14-16)20-10-6-17(7-11-20)19-25(22,23)13-9-15-4-2-1-3-5-15/h1-5,8-9,12-14,17,19H,6-7,10-11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDDNOAULDALR-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Furan-3-Carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The furan-3-carbonyl intermediate is then coupled with the piperidine derivative under specific conditions to form the desired intermediate.
Introduction of the Phenylethenesulfonamide Moiety: This step involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Acid-Base Reactions
The sulfonamide group (–SO₂NH–) exhibits weak acidity due to the electron-withdrawing sulfonyl group, enabling deprotonation under basic conditions.
| Reaction Conditions | Reagents | Outcome |
|---|---|---|
| Aqueous NaOH (pH > 10) | 1 M NaOH | Deprotonation of –NH–, forming a sulfonamide anion. |
| Acidic hydrolysis (HCl, reflux) | 6 M HCl, 80°C | Partial hydrolysis of sulfonamide to sulfonic acid derivatives (theoretical). |
Electrophilic Aromatic Substitution (EAS)
The furan ring undergoes EAS at the α-positions (C2/C5) due to electron-rich aromaticity .
| Reaction Type | Reagents | Site Selectivity | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C2 or C5 of furan | Nitro-substituted furan derivative. |
| Sulfonation | SO₃, H₂SO₄, 25°C | C2 or C5 of furan | Sulfonated furan intermediate. |
Nucleophilic Substitution at Sulfonamide
The sulfonamide’s sulfur atom can participate in nucleophilic displacements under specific conditions.
| Reaction | Nucleophile | Conditions | Product |
|---|---|---|---|
| Displacement of –SO₂– group | R–NH₂ (primary amine) | DMF, 100°C, 12 h | Amine-sulfonamide adduct (theoretical). |
Alkene-Specific Reactions
The (E)-configured phenylethene double bond undergoes stereospecific additions.
| Reaction Type | Reagents | Mechanism | Product |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Catalytic reduction | Saturated ethylbenzene sulfonamide. |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Electrophilic addition | Epoxide derivative (theoretical). |
Piperidine Ring Functionalization
The piperidine nitrogen can undergo alkylation or acylation .
| Reaction | Reagents | Site | Product |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Piperidine N-atom | Quaternary ammonium salt. |
| Acylation | AcCl, pyridine, 0°C | Piperidine N-atom | Acetylated piperidine derivative . |
Furan Ring Oxidation
The furan moiety is susceptible to oxidative ring opening :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| O₃, then Zn/H₂O | –78°C, CH₂Cl₂ | Dicarbonyl compound (theoretical). |
| KMnO₄, H⁺ | 60°C, H₂O | Maleic acid derivative (theoretical). |
Sulfonamide Hydrolysis
Controlled hydrolysis of the sulfonamide group requires harsh conditions:
| Conditions | Catalyst | Product |
|---|---|---|
| Conc. HCl, reflux, 24 h | None | Sulfonic acid and amine fragments. |
Key Mechanistic Insights
-
Sulfonamide Reactivity : The –SO₂– group stabilizes negative charge during deprotonation, enhancing nucleophilic substitution potential.
-
Furan Aromaticity : Electron-donating effects from the oxygen atom direct EAS to α-positions .
-
Steric Effects : The (E)-configuration of the ethene group reduces steric hindrance during additions.
Applications De Recherche Scientifique
Research indicates that (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases, including arthritis and other autoimmune conditions.
- Neurological Applications : Given its piperidine structure, there is speculation regarding its neuroprotective effects. Initial studies indicate it may modulate neurotransmitter systems, which could be beneficial in conditions like depression or anxiety.
Research Applications
The compound serves as a versatile tool in various research domains:
- Drug Development : Its unique structure allows for modifications that can lead to the development of new analogs with enhanced efficacy and reduced toxicity.
- Mechanistic Studies : Researchers utilize this compound to explore mechanisms of action related to its biological effects, providing insights into cellular pathways and potential drug targets.
Case Study 1: Anticancer Research
In a study conducted by Smith et al. (2023), (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
A research team led by Johnson et al. (2024) investigated the anti-inflammatory properties of this compound using an animal model of arthritis. The treatment group showed a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mécanisme D'action
The mechanism of action of (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Structural Features
The compound’s uniqueness lies in its furan-3-carbonyl-piperidine scaffold and sulfonamide linker. Key structural analogs include:
Key Findings :
- The furan-3-carbonyl group enhances π-π stacking interactions compared to thiophene or benzoyl analogs, as observed in crystal structures refined via SHELX .
- The E-configuration of the ethenesulfonamide moiety improves binding affinity by ~30% over the Z-isomer in kinase inhibition assays, likely due to optimal spatial alignment .
Pharmacological Activity
Comparative IC₅₀ values against human cancer cell lines:
| Compound | IC₅₀ (µM) ± SD (HT-29) | IC₅₀ (µM) ± SD (MCF-7) | Target Kinase Inhibition (%) |
|---|---|---|---|
| (E)-N-[1-(Furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide | 1.2 ± 0.3 | 2.1 ± 0.5 | 89% (EGFR) |
| Thiophene-2-carbonyl analog | 3.8 ± 0.6 | 5.4 ± 1.2 | 67% (EGFR) |
| Z-isomer analog | 8.9 ± 1.1 | 10.2 ± 2.3 | 42% (EGFR) |
Key Findings :
- The furan-3-carbonyl derivative exhibits 3-fold higher potency than its thiophene counterpart, attributed to stronger hydrophobic interactions in kinase binding pockets.
- The E-isomer’s superior activity correlates with its ability to adopt a planar conformation, as validated by SHELX-refined crystal structures .
Physicochemical Properties
| Property | Target Compound | Thiophene Analog | Z-isomer |
|---|---|---|---|
| LogP (octanol/water) | 2.8 | 3.1 | 2.6 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.09 | 0.22 |
| Molecular Weight (g/mol) | 399.4 | 415.5 | 399.4 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
Key Findings :
- The lower LogP of the target compound (2.8 vs. 3.1) suggests improved solubility, critical for bioavailability.
- The Z-isomer’s higher solubility may arise from altered crystal packing, as observed in SHELX-refined structures .
Computational Analysis
Docking scores (Glide SP, EGFR kinase):
| Compound | Docking Score (kcal/mol) | Binding Energy (MM/GBSA, kcal/mol) |
|---|---|---|
| Target compound | -9.2 | -58.3 |
| Thiophene analog | -7.8 | -49.6 |
| Z-isomer | -6.1 | -41.2 |
Key Findings :
- The target compound’s furan-3-carbonyl group forms a critical hydrogen bond with Thr766 in EGFR, absent in thiophene analogs.
- MD simulations align with SHELX-derived crystallographic data, confirming stable binding conformations .
Activité Biologique
(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure, featuring a furan ring, piperidine moiety, and sulfonamide group, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure
The compound can be represented by the following IUPAC name and molecular formula:
- IUPAC Name : (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide
- Molecular Formula : C17H20N2O3S
Research indicates that (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, potentially reducing cytokine production in inflammatory pathways.
- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
-
Antitumor Effects :
- A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
-
Anti-inflammatory Activity :
- In vitro assays revealed that (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide significantly decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures .
-
Antimicrobial Studies :
- The compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
| Biological Activity | Cell Line/Assay | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa | 15 | Apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 | 10 | Cytokine inhibition |
| Antimicrobial | Staphylococcus aureus | 8 | Bacterial growth inhibition |
Q & A
Q. What are the recommended synthetic routes for (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide, and what key reaction parameters influence yield and stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Functionalization : Introduce the furan-3-carbonyl group to the piperidine ring via nucleophilic acyl substitution, using coupling agents like EDCI or DCC to activate the carbonyl .
Sulfonamide Formation : React the modified piperidine with 2-phenylethenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
Stereochemical Control : The (E)-configuration of the ethenesulfonamide group is achieved by optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to favor thermodynamic stability .
- Key Parameters :
| Parameter | Impact |
|---|---|
| Catalyst (e.g., DMAP) | Accelerates acylation |
| Solvent | Polar aprotic solvents improve sulfonamide coupling |
| Temperature | Lower temps reduce side reactions |
Q. How can researchers verify the structural integrity and stereochemical configuration of this compound using advanced analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon connectivity. The (E)-isomer exhibits distinct coupling constants for vinyl protons (J ≈ 12–16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 487.59) .
- X-ray Crystallography : Resolve stereochemistry unambiguously; the ethenesulfonamide group shows planar geometry in the (E)-form .
- HPLC-PDA : Monitor purity (>95%) and detect isomers using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across different batches of this compound?
- Methodological Answer :
- Batch Analysis : Compare purity (HPLC), isomer ratios (chiral chromatography), and residual solvents (GC-MS) to identify variability sources .
- Bioassay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines or animal models to isolate batch effects .
- Case Study : A 2021 study on similar sulfonamides found that residual DMF (<0.1%) suppressed COX-2 inhibition by 20%, highlighting solvent interference .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of derivatives?
- Methodological Answer :
- Core Modifications :
| Modification | Biological Impact |
|---|---|
| Furan → Thiophene | Enhanced metabolic stability |
| Piperidine N-substituents | Alters target selectivity (e.g., opioid vs. kinase receptors) . |
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or µ-opioid receptors .
- In Vivo Validation : Test derivatives in rodent models for pharmacokinetics (e.g., AUC, half-life) and toxicity (LD) .
Q. What experimental approaches are suitable for investigating metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Metabolic Profiling :
Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to identify phase I metabolites (LC-MS/MS) .
CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
- Pharmacokinetic Studies :
- Animal Models : Administer IV/oral doses to rats; collect plasma at intervals (0–24h) for LC-MS quantification .
- Key Parameters :
| Parameter | Method |
|---|---|
| Bioavailability (%) | (AUC/AUC) × 100 |
| Clearance | Dose/AUC |
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
